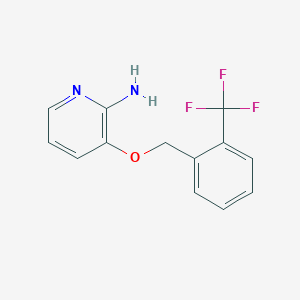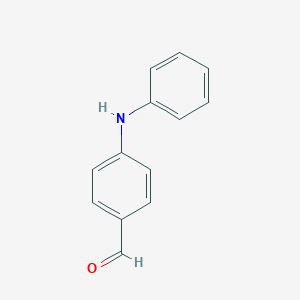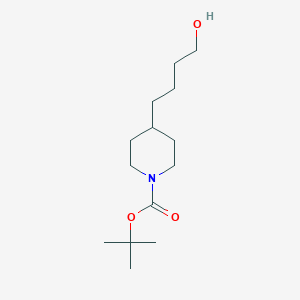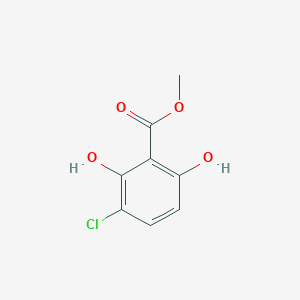
3-(2-Trifluoromethyl-benzyloxy)-pyridin-2-ylamine
概述
描述
3-(2-Trifluoromethyl-benzyloxy)-pyridin-2-ylamine, also known as TFB-TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the reuptake of glutamate, the primary excitatory neurotransmitter in the central nervous system, and play a critical role in regulating synaptic transmission. TFB-TBOA has been extensively studied for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
作用机制
3-(2-Trifluoromethyl-benzyloxy)-pyridin-2-ylamine inhibits the reuptake of glutamate by binding to EAATs. This results in an increase in extracellular glutamate levels, which can lead to excitotoxicity and neuronal damage. However, 3-(2-Trifluoromethyl-benzyloxy)-pyridin-2-ylamine's ability to selectively inhibit EAATs makes it a promising therapeutic agent, as it can modulate glutamate levels without affecting other neurotransmitters.
生化和生理效应
3-(2-Trifluoromethyl-benzyloxy)-pyridin-2-ylamine has been shown to have a number of biochemical and physiological effects. In addition to its effects on glutamate reuptake, 3-(2-Trifluoromethyl-benzyloxy)-pyridin-2-ylamine has been shown to increase GABA levels in the brain, which can have anxiolytic and anticonvulsant effects. 3-(2-Trifluoromethyl-benzyloxy)-pyridin-2-ylamine has also been shown to increase the release of dopamine and serotonin, which can have positive effects on mood and behavior.
实验室实验的优点和局限性
3-(2-Trifluoromethyl-benzyloxy)-pyridin-2-ylamine's ability to selectively inhibit EAATs makes it a valuable tool for studying the role of glutamate in neurological disorders. However, its potency and selectivity can also be a limitation, as it can lead to off-target effects and toxicity. Additionally, 3-(2-Trifluoromethyl-benzyloxy)-pyridin-2-ylamine's complex synthesis process and high cost can make it difficult to obtain for research purposes.
未来方向
There are a number of potential future directions for research involving 3-(2-Trifluoromethyl-benzyloxy)-pyridin-2-ylamine. One area of interest is the development of more selective and potent EAAT inhibitors that can be used for therapeutic purposes. Additionally, further research is needed to better understand the role of glutamate in neurological disorders and to identify new targets for drug development. Finally, the development of new synthesis methods for 3-(2-Trifluoromethyl-benzyloxy)-pyridin-2-ylamine and other EAAT inhibitors could lead to more cost-effective and efficient production.
科学研究应用
3-(2-Trifluoromethyl-benzyloxy)-pyridin-2-ylamine has been extensively studied for its potential therapeutic applications in neurological disorders. In animal models of epilepsy, 3-(2-Trifluoromethyl-benzyloxy)-pyridin-2-ylamine has been shown to reduce seizure activity and protect against neuronal damage. 3-(2-Trifluoromethyl-benzyloxy)-pyridin-2-ylamine has also been studied for its potential use in stroke therapy, as it has been shown to reduce infarct size and improve neurological function in animal models. Additionally, 3-(2-Trifluoromethyl-benzyloxy)-pyridin-2-ylamine has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
CAS 编号 |
117523-95-2 |
|---|---|
产品名称 |
3-(2-Trifluoromethyl-benzyloxy)-pyridin-2-ylamine |
分子式 |
C13H11F3N2O |
分子量 |
268.23 g/mol |
IUPAC 名称 |
3-[[2-(trifluoromethyl)phenyl]methoxy]pyridin-2-amine |
InChI |
InChI=1S/C13H11F3N2O/c14-13(15,16)10-5-2-1-4-9(10)8-19-11-6-3-7-18-12(11)17/h1-7H,8H2,(H2,17,18) |
InChI 键 |
DIVSEFVCSVCCSB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)COC2=C(N=CC=C2)N)C(F)(F)F |
规范 SMILES |
C1=CC=C(C(=C1)COC2=C(N=CC=C2)N)C(F)(F)F |
同义词 |
3-(2-trifluoromethyl-benzyloxy)-pyridin-2-ylamine |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B172512.png)





![Methyl 3-amino-2-[[4-(2-carbamoylphenyl)phenyl]methylamino]benzoate](/img/structure/B172536.png)
![Imidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B172539.png)



